CYP3A4 Inhibition: A Moderate Profile Compared to Known Strong Inhibitors
1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one exhibits moderate inhibition of CYP3A4 with an IC50 of 37,000 nM (37 µM) in human liver microsomes [1]. This places its potency below that of strong clinical CYP3A4 inhibitors such as ketoconazole (IC50 ~0.02 µM) and ritonavir (IC50 ~0.1 µM), indicating a reduced likelihood of perpetrating clinically significant drug-drug interactions via this isoform [2].
| Evidence Dimension | CYP3A4 Inhibition |
|---|---|
| Target Compound Data | IC50 = 37,000 nM |
| Comparator Or Baseline | Ketoconazole IC50 ~20 nM; Ritonavir IC50 ~100 nM |
| Quantified Difference | >1000-fold less potent than strong inhibitors |
| Conditions | Human liver microsomes, midazolam as substrate |
Why This Matters
A moderate CYP3A4 inhibition profile is advantageous for compounds intended for chronic administration or co-administration, as it reduces the risk of adverse drug interactions compared to potent inhibitors.
- [1] BindingDB. BDBM50366393 CHEMBL4176100. CYP3A4 IC50 = 37,000 nM. Accessed 2026. View Source
- [2] U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. View Source
